molecular formula C16H18N2O B2443819 1-Benzyl-3-(1-phenylethyl)urea CAS No. 98672-63-0

1-Benzyl-3-(1-phenylethyl)urea

Cat. No.: B2443819
CAS No.: 98672-63-0
M. Wt: 254.333
InChI Key: AKJYGVFJXKZXEB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-phenylethyl)urea is an organic compound belonging to the class of urea derivatives It features a urea core substituted with a benzyl group and a 1-phenylethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Benzyl-3-(1-phenylethyl)urea are not fully understood due to the limited research available. It has been identified as a potential inhibitor of the CRAC channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1)

Cellular Effects

The cellular effects of this compound are also not fully understood. As a potential inhibitor of the CRAC channel, it may influence cell function by modulating calcium signaling pathways . Calcium signaling plays a crucial role in many cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. As a potential inhibitor of the CRAC channel, it may exert its effects at the molecular level by binding to ORAI1, thereby inhibiting the function of the CRAC channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(1-phenylethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, benzylamine and 1-phenylethylamine can react with an isocyanate intermediate to form the desired urea derivative . This reaction typically occurs under mild conditions and can be catalyzed by various agents, such as indium triflate or lanthanum triflate .

Industrial Production Methods: Industrial production of this compound often involves scalable and environmentally friendly processes. One such method includes the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines without the need for organic co-solvents . This approach is advantageous due to its simplicity, high yield, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea oxides under specific conditions.

    Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.

    Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Urea oxides.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted urea derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-3-(1-phenylethyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-3-(1-phenylethyl)urea can be compared with other urea derivatives, such as:

  • 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea
  • 1-Benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea

These compounds share a similar urea core but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

1-benzyl-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJYGVFJXKZXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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